molecular formula C3H6O4 B1210773 (2R)-2,3-Dihydroxypropanoic acid CAS No. 6000-40-4

(2R)-2,3-Dihydroxypropanoic acid

Cat. No.: B1210773
CAS No.: 6000-40-4
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UWTATZPHSA-N
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Description

Glyceric acid, also known as glycerate or D-groa, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Glyceric acid is soluble (in water) and a weakly acidic compound (based on its pKa). Glyceric acid has been found in human prostate tissue, and has also been detected in most biofluids, including cerebrospinal fluid, sweat, blood, and urine. Within the cell, glyceric acid is primarily located in the cytoplasm and mitochondria. Glyceric acid exists in all eukaryotes, ranging from yeast to humans. Glyceric acid participates in a number of enzymatic reactions. In particular, Glyceric acid can be converted into 3-phosphoglyceric acid;  which is mediated by the enzyme glycerate kinase. In addition, Glyceric acid can be biosynthesized from 3-phosphoglyceric acid;  which is mediated by the enzyme glycerate kinase. In humans, glyceric acid is involved in the glycine and serine metabolism pathway, the glycerolipid metabolism pathway, and the D-glyceric acidura pathway. Glyceric acid is also involved in several metabolic disorders, some of which include dimethylglycine dehydrogenase deficiency, the sarcosinemia pathway, the NON ketotic hyperglycinemia pathway, and glycerol kinase deficiency. Glyceric acid is a potentially toxic compound. Glyceric acid has been found to be associated with the diseases known as schizophrenia;  glyceric acid has also been linked to several inborn metabolic disorders including d-glyceric acidemia, primary hyperoxaluria II, and primary hyperoxaluria.
D-glyceric acid is the D-enantiomer of glyceric acid. It is a conjugate acid of a D-glycerate. It is an enantiomer of a L-glyceric acid.

Scientific Research Applications

Enantioselective Synthesis

(2R)-2,3-Dihydroxypropanoic acid is utilized in the enantioselective synthesis of various compounds. For instance, it has been used in the scalable, enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).

Spectroscopic Characterization

This compound has also been the subject of spectroscopic characterization studies. A notable example is the investigation of the hydration of pyruvic acid to its geminal-diol, 2,2-dihydroxypropanoic acid, in a water-restricted environment, using Fourier-transform mid-infrared (FTIR) and nuclear magnetic resonance spectroscopy (NMR) (Maron et al., 2011).

Industrial Production

This compound is significant in industrial production. It is a precursor in the production of chemicals like acrylic acid and its derivatives. Its polymerized form is used in bioplastic production. The advancement in metabolic engineering and synthetic biology has led to more efficient methods for its bio-production (Jers et al., 2019).

Crystal Structure Analysis

The crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate has been analyzed, providing insights into the molecular arrangements and bonding of this compound (Jovita et al., 2014).

Synthesis of Compatible Solutes

It has been used in the synthesis of compatible solutes, like the potassium salt of (2R)-2-O-α-D-mannopyranosyl-(12)-α-D-glucopyranosyl-2,3-dihydroxypropanoic acid, a rare, naturally compatible solute (Lourenço & Ventura, 2011).

Eco-Sustainable Processes

This compound is involved in eco-sustainable processes, particularly as a potential building block for organic synthesis or high-performance polymers. Its production via catalytic chemical methods is a subject of research (Pina et al., 2011).

Properties

IUPAC Name

(2R)-2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016563
Record name (R)-Glyceric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6000-40-4, 473-81-4
Record name D-Glyceric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6000-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceric acid, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Glyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the isolation of (2R)-2,3-Dihydroxypropanoic acid from Pinus armandii Franch?

A1: The study by [] reports the isolation of five compounds from the pine cone of Pinus armandii Franch, including this compound. Notably, this marks the first-time isolation of these five compounds from this specific plant species []. This discovery contributes to the expanding knowledge of the chemical diversity present in Pinus armandii Franch and lays the groundwork for further research into the potential bioactivities and applications of these isolated compounds.

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